4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
CAS No.:
Cat. No.: VC15355458
Molecular Formula: C17H16N4OS2
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4OS2 |
|---|---|
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 8-[(4-propan-2-ylphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one |
| Standard InChI | InChI=1S/C17H16N4OS2/c1-10(2)12-5-3-11(4-6-12)9-20-15(22)14-13(7-8-24-14)21-16(20)18-19-17(21)23/h3-8,10H,9H2,1-2H3,(H,19,23) |
| Standard InChI Key | ISTIFWBZRCZPGV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S |
Introduction
Structural Overview
The compound belongs to the class of thienopyrimidine derivatives fused with a triazole ring. Key features include:
-
Core Structure: A thieno[2,3-e] triazolo[4,3-a]pyrimidine scaffold.
-
Substituents:
-
A 1-thioxo group at the pyrimidine ring.
-
A 4-(4-isopropylbenzyl) moiety attached to the heterocyclic system.
-
This structural framework is significant due to its potential for hydrogen bonding and π-π stacking interactions, often associated with biological activity.
Synthesis
The synthetic methodology for such compounds generally involves multi-step reactions, including cyclization and substitution reactions. While specific details for this compound are not directly available in the provided sources, similar compounds are synthesized as follows:
-
Preparation of Intermediates:
-
Functionalization:
-
The introduction of the 4-isopropylbenzyl group can be achieved via alkylation using benzyl halides under basic conditions.
-
-
Final Product Purification:
-
Recrystallization or chromatographic techniques ensure purity.
-
Characterization Techniques
To confirm the structure and purity of this compound, standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR):
-
and NMR spectra provide information about the hydrogen and carbon environments.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight and fragmentation pattern.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups (e.g., C=S stretch for the thioxo group).
-
-
X-ray Crystallography:
-
Provides detailed three-dimensional structural data.
-
Biological Significance
Compounds with similar scaffolds have demonstrated diverse biological activities:
-
Anti-inflammatory Activity:
-
Antimicrobial Properties:
-
Antiviral Potential:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume